molecular formula C11H14N2O5S B13004686 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid

Cat. No.: B13004686
M. Wt: 286.31 g/mol
InChI Key: QEGNFQFRKMRLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and solvents such as tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

1-[(2-oxo-1H-pyridin-3-yl)sulfonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O5S/c14-10-9(4-1-5-12-10)19(17,18)13-6-2-3-8(7-13)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,12,14)(H,15,16)

InChI Key

QEGNFQFRKMRLOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CNC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.